((E)-3-Chloro-1-methylpropenyl)trimethylsilane
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Overview
Description
((E)-3-Chloro-1-methylpropenyl)trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propenyl chain with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Chloro-1-methylpropenyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with an appropriate propenyl precursor under controlled conditions. One common method includes the use of a Grignard reagent, where the propenyl magnesium halide reacts with trimethylsilyl chloride to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in polar solvents.
Addition Reactions: Often carried out in the presence of halogens or hydrogen halides in non-polar solvents.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted propenyltrimethylsilanes.
Addition Reactions: Form halogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Produce various oxidized or reduced silicon-containing compounds.
Scientific Research Applications
Chemistry: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules .
Biology and Medicine: The compound’s derivatives are explored for potential biological activities, including antimicrobial and antifouling properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as silicone-based coatings and adhesives .
Mechanism of Action
The mechanism by which ((E)-3-Chloro-1-methylpropenyl)trimethylsilane exerts its effects involves the interaction of its reactive sites (chlorine and double bond) with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Trimethylsilane: Lacks the propenyl chain and chlorine substituent, making it less reactive in certain types of reactions.
Chlorotrimethylsilane: Contains a chlorine atom but lacks the propenyl chain, limiting its applications in organic synthesis.
Uniqueness: ((E)-3-Chloro-1-methylpropenyl)trimethylsilane is unique due to its combination of a reactive chlorine atom and a double bond within the propenyl chain, providing versatility in chemical reactions and applications .
Properties
IUPAC Name |
[(E)-4-chlorobut-2-en-2-yl]-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIOTKSIJIWLPM-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCl)/[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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